molecular formula C16H23ClN2O2 B2560096 (R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 501116-90-1

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No. B2560096
CAS RN: 501116-90-1
M. Wt: 310.82
InChI Key: KIVCWXSGPCIKQE-CQSZACIVSA-N
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Description

(R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrrolidine-based compounds, which are known for their diverse pharmacological properties.

Scientific Research Applications

Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis

Chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including the synthesis of N-heterocycles like piperidines and pyrrolidines. This methodology provides access to structurally diverse compounds that are significant in natural products and therapeutic applications (Philip et al., 2020).

Synthetic Phenolic Antioxidants and Environmental Considerations

Studies on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), reveal their widespread use and environmental occurrence. These compounds, due to their antioxidant properties, are used in various industrial applications to extend product shelf life. Recent research highlights the need for developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine rings are crucial scaffolds in medicinal chemistry, contributing significantly to the stereochemistry and pharmacophore of bioactive molecules. The versatility of pyrrolidine derivatives is underscored by their presence in numerous compounds with varying biological activities. This includes their application in designing molecules for treating human diseases, highlighting the importance of pyrrolidine and its derivatives in drug discovery (Li Petri et al., 2021).

Biodegradation and Fate of Ether Oxygenates in the Environment

Research into the biodegradation and environmental fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE), provides insights into the microbial degradation pathways and the impact of co-contaminants on biodegradation processes. These findings are relevant for understanding the environmental behavior of structurally related compounds, including MTBE and potentially (R)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (Thornton et al., 2020).

properties

IUPAC Name

tert-butyl N-[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCWXSGPCIKQE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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